3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide Acid
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Overview
Description
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid is a synthetic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . It is a derivative of Methoxyfenozide, a well-known insect growth regulator. This compound is characterized by its complex structure, which includes a glucopyranosyl group and a methoxyfenozide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid involves multiple steps, starting with the preparation of the methoxyfenozide core. This is followed by the introduction of the glucopyranosyl group through glycosylation reactions. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these steps include glycosyl donors, catalysts, and solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyfenozide moiety could yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential effects on insect growth and development, given its relation to Methoxyfenozide.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the formulation of insecticides and other agrochemical products.
Mechanism of Action
The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid involves its interaction with specific molecular targets in insects. It mimics the action of ecdysone, a hormone that regulates molting and metamorphosis in insects. By binding to ecdysone receptors, it disrupts normal development, leading to the death of the insect .
Comparison with Similar Compounds
Similar Compounds
Methoxyfenozide: The parent compound, known for its insect growth regulatory properties.
Tebufenozide: Another insect growth regulator with a similar mode of action.
Halofenozide: A related compound used in pest control.
Uniqueness
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid is unique due to the presence of the glucopyranosyl group, which may enhance its solubility and bioavailability compared to its parent compound, Methoxyfenozide. This structural modification could potentially lead to improved efficacy and reduced environmental impact .
Properties
Molecular Formula |
C27H34N2O9 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H34N2O9/c1-13-10-14(2)12-16(11-13)24(34)29(27(4,5)6)28-23(33)17-8-7-9-18(15(17)3)37-26-21(32)19(30)20(31)22(38-26)25(35)36/h7-12,19-22,26,30-32H,1-6H3,(H,28,33)(H,35,36)/t19-,20-,21+,22-,26+/m0/s1 |
InChI Key |
FUJHMNHUDPEZMS-OWCDONTQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
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